Superior In Vitro Microsomal Stability Compared to Clinical-Stage FGFR4 Inhibitor BLU9931
Derivatives based on the pyrrolo[2,3-b]pyridine-3-one core exhibit significantly enhanced metabolic stability. The lead compound '25', a pyrrolo[2,3-b]pyridine-3-one derivative, demonstrated a half-life (t₁/₂) of 62.0 minutes in human liver microsomes [1]. This represents a 33% improvement in stability over the clinical-stage FGFR4 inhibitor BLU9931, which exhibited a t₁/₂ of 46.7 minutes in the same assay system [1]. This indicates that the core scaffold imparts favorable pharmacokinetic properties that are not guaranteed with alternative cores.
| Evidence Dimension | In vitro metabolic stability (human liver microsomes) |
|---|---|
| Target Compound Data | t₁/₂ = 62.0 min (for derivative 25) |
| Comparator Or Baseline | BLU9931 (clinical-stage FGFR4 inhibitor), t₁/₂ = 46.7 min |
| Quantified Difference | 33% longer half-life (+15.3 min) |
| Conditions | Human liver microsomal stability assay |
Why This Matters
Superior microsomal stability is a key differentiator for lead optimization, reducing the risk of rapid in vivo clearance and potentially enabling less frequent dosing or lower efficacious doses.
- [1] Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. Bioorganic & Medicinal Chemistry, 2021, 29, 115869. View Source
